REACTION_SMILES
|
[CH2:20]1[O:21][CH2:22][CH2:23][CH2:24]1.[CH3:25][OH:26].[CH:1]1([n:7]2[cH:8][c:9]([C:14](=[O:15])[O:16][CH3:17])[cH:10][cH:11][c:12]2=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1.[Li+:19].[OH-:18]>>[CH:1]1([n:7]2[cH:8][c:9]([C:14](=[O:15])[OH:16])[cH:10][cH:11][c:12]2=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)c1ccc(=O)n(C2CCCCC2)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)c1ccc(=O)n(C2CCCCC2)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |